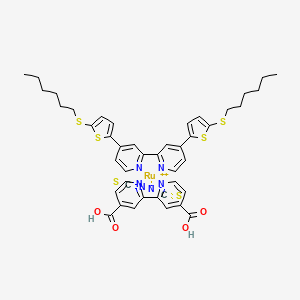
Cis-bis(isothiocyanato)(2,2 inverted exclamation marka-bipyridyl-4,4 inverted exclamation marka-dicarboxylato)(4,4 inverted exclamation marka-bis(5-(hexylthio)thiophen-2-yl)-2,2 inverted exclamation marka-bipyridyl)ruthenium(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cis-bis(isothiocyanato)(2,2 inverted exclamation marka-bipyridyl-4,4 inverted exclamation marka-dicarboxylato)(4,4 inverted exclamation marka-bis(5-(hexylthio)thiophen-2-yl)-2,2 inverted exclamation marka-bipyridyl)ruthenium(II) is a complex organometallic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cis-bis(isothiocyanato)(2,2 inverted exclamation marka-bipyridyl-4,4 inverted exclamation marka-dicarboxylato)(4,4 inverted exclamation marka-bis(5-(hexylthio)thiophen-2-yl)-2,2 inverted exclamation marka-bipyridyl)ruthenium(II) typically involves the coordination of ruthenium with the specified ligands. The reaction conditions often include:
- Solvent: Commonly used solvents include ethanol, methanol, or acetonitrile.
- Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures.
- Catalysts: Sometimes, catalysts such as palladium or platinum may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for such complex compounds often involve:
- Large-scale synthesis in batch reactors.
- Purification processes such as crystallization or chromatography.
- Quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Cis-bis(isothiocyanato)(2,2 inverted exclamation marka-bipyridyl-4,4 inverted exclamation marka-dicarboxylato)(4,4 inverted exclamation marka-bis(5-(hexylthio)thiophen-2-yl)-2,2 inverted exclamation marka-bipyridyl)ruthenium(II) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various ligands such as phosphines, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ruthenium(III) or ruthenium(IV) species, while substitution reactions may result in new organometallic complexes.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a catalyst in various organic reactions.
Material Science: It is used in the development of new materials with unique electronic and optical properties.
Biology
Bioimaging: The compound’s luminescent properties make it useful in bioimaging applications.
Drug Delivery: It can be used in the design of drug delivery systems due to its ability to interact with biological molecules.
Medicine
Diagnostics: Used in diagnostic assays for detecting specific biomolecules.
Industry
Solar Cells: The compound is used in dye-sensitized solar cells (DSSCs) due to its ability to absorb light and convert it into electrical energy.
Sensors: It is used in the development of sensors for detecting various chemical and biological substances.
Mechanism of Action
The mechanism by which Cis-bis(isothiocyanato)(2,2 inverted exclamation marka-bipyridyl-4,4 inverted exclamation marka-dicarboxylato)(4,4 inverted exclamation marka-bis(5-(hexylthio)thiophen-2-yl)-2,2 inverted exclamation marka-bipyridyl)ruthenium(II) exerts its effects involves:
Molecular Targets: The compound interacts with DNA, proteins, and other biomolecules.
Pathways Involved: It can induce apoptosis in cancer cells, inhibit enzyme activity, and modulate signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Ruthenium(II) Polypyridyl Complexes: Similar in structure and applications.
Ruthenium(II) Arene Complexes: Known for their catalytic and therapeutic properties.
Uniqueness
Cis-bis(isothiocyanato)(2,2 inverted exclamation marka-bipyridyl-4,4 inverted exclamation marka-dicarboxylato)(4,4 inverted exclamation marka-bis(5-(hexylthio)thiophen-2-yl)-2,2 inverted exclamation marka-bipyridyl)ruthenium(II) is unique due to its specific ligand arrangement, which imparts distinct electronic and optical properties. This makes it particularly valuable in applications such as solar cells and bioimaging.
Properties
Molecular Formula |
C44H44N6O4RuS6 |
|---|---|
Molecular Weight |
1014.3 g/mol |
InChI |
InChI=1S/C30H36N2S4.C12H8N2O4.2CNS.Ru/c1-3-5-7-9-19-33-29-13-11-27(35-29)23-15-17-31-25(21-23)26-22-24(16-18-32-26)28-12-14-30(36-28)34-20-10-8-6-4-2;15-11(16)7-1-3-13-9(5-7)10-6-8(12(17)18)2-4-14-10;2*2-1-3;/h11-18,21-22H,3-10,19-20H2,1-2H3;1-6H,(H,15,16)(H,17,18);;;/q;;2*-1;+2 |
InChI Key |
ZEXAHKWZTIWSCT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCSC1=CC=C(S1)C2=CC(=NC=C2)C3=NC=CC(=C3)C4=CC=C(S4)SCCCCCC.C1=CN=C(C=C1C(=O)O)C2=NC=CC(=C2)C(=O)O.C(=[N-])=S.C(=[N-])=S.[Ru+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















